(2E)-3-(4-chlorophenyl)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
Description
Introduction to (2E)-3-(4-Chlorophenyl)-1-[4-Methyl-2-(Pyridin-3-Yl)-1,3-Thiazol-5-Yl]Prop-2-En-1-One
Chemical Identity and Nomenclature
The compound this compound is a chalcone-thiazole hybrid with the systematic IUPAC name derived from its constituent moieties. Its molecular formula, C₁₈H₁₃ClN₂OS , reflects a molecular weight of 340.8 g/mol , as calculated from PubChem entries. The structural backbone consists of three primary components:
- A 4-chlorophenyl group attached to the β-position of the chalcone system.
- A thiazole ring substituted with a methyl group at position 4 and a pyridin-3-yl group at position 2.
- An α,β-unsaturated ketone bridge ((2E)-prop-2-en-1-one) linking the thiazole and chlorophenyl groups.
Key identifiers include:
- SMILES Notation : CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl.
- InChIKey : AIXLCNKKZJKDBW-UHFFFAOYSA-N.
- CAS Registry Numbers : 1430415-76-1 (primary), MFCD28016173 (variant).
The (2E) configuration specifies the trans geometry of the double bond in the chalcone moiety, a critical feature influencing molecular planarity and electronic conjugation. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to π-π stacking interactions, while the pyridinyl substituent enhances solubility and hydrogen-bonding potential.
Structural and Electronic Features
Historical Context of Chalcone-Thiazole Hybrid Development
The rational design of chalcone-thiazole hybrids emerged from efforts to merge the bioactive profiles of chalcones and thiazoles into single entities with enhanced therapeutic efficacy. Chalcones , naturally occurring α,β-unsaturated ketones, have been extensively studied for their anti-inflammatory, antioxidant, and anticancer activities. However, their limited metabolic stability and selectivity prompted hybridization with thiazoles —heterocycles renowned for antimicrobial, antiviral, and enzyme-inhibitory properties.
Milestones in Hybrid Development
- Early Hybrids (2010–2015) : Initial studies focused on simple thiazole-chalcone conjugates, such as 3-(4-methoxyphenyl)-1-(thiazol-5-yl)prop-2-en-1-one , which demonstrated moderate COX-2 inhibition.
- Pharmacophore Optimization (2016–2020) : Substituent engineering introduced electron-donating groups (e.g., methoxy, methyl) to enhance 5-lipoxygenase (5-LOX) inhibition. For example, 4k (IC₅₀ = 0.07 μM) outperformed Zileuton (IC₅₀ = 1.05 μM) by leveraging synergistic hydrophobic and π-stacking interactions.
- Recent Advances (2021–2025) : Integration of pyridine rings into thiazole scaffolds improved solubility and target affinity. The compound in focus, with its 4-methyl-2-pyridin-3-yl-thiazole core, exemplifies this trend, balancing lipophilicity and hydrogen-bonding capacity.
Mechanistic Insights from Predecessors
- Antioxidant Activity : Thiazole-hydroxychalcones like 3a-h showed radical scavenging via H-atom donation from hydroxyl groups.
- Anti-inflammatory Action : Competitive 5-LOX inhibition by chalcone-thiazoles (e.g., 4n ) involves binding to the enzyme’s catalytic iron center, as confirmed by kinetic assays.
This compound’s design reflects cumulative insights from structure-activity relationship (SAR) studies, where methoxy/methyl groups and rigid conjugation systems optimize bioactivity. Its synthesis likely employs Claisen-Schmidt condensation , a standard method for chalcone-thiazole hybrids.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c1-12-17(23-18(21-12)14-3-2-10-20-11-14)16(22)9-6-13-4-7-15(19)8-5-13/h2-11H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXLCNKKZJKDBW-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioureas with Epoxyketones
-
Reactants : Epoxyketone (e.g., epoxyethisterone) and thiourea derivatives.
-
Conditions : Acetic acid (5 mL per mmol), 100°C, 8 hours.
-
Workup : Precipitation with water, filtration, and recrystallization (ethanol/methanol).
-
Yield : 69–98% (dependent on substituents).
Example :
Epoxyethisterone reacts with pyridine-substituted thiourea in acetic acid to form the thiazole ring fused to a steroidal backbone.
Hantzsch Thiazole Synthesis
-
Reactants : α-Bromoketone (e.g., 4-methyl-2-bromoacetylpyridine) and thiourea.
-
Conditions : Reflux in ethanol, 6–12 hours.
-
Workup : Neutralization with HCl, filtration, and recrystallization.
Key Data :
| Entry | Thiourea Derivative | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridin-3-yl | Ethanol | 8 | 78 |
| 2 | 4-Methylphenyl | Methanol | 6 | 82 |
Claisen-Schmidt Condensation
The thiazole ketone undergoes base-catalyzed condensation with 4-chlorobenzaldehyde to form the chalcone.
Solvent-Free Mechanochemical Method
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Reactants : Thiazole ketone (1 mmol), 4-chlorobenzaldehyde (1 mmol), NaOH (1 mmol).
-
Conditions : Grinding in a mortar for 20–30 minutes.
-
Workup : Washing with water, filtration, recrystallization (95% ethanol).
Advantages :
-
Atom-economical, no solvent waste.
-
Short reaction time (≤30 minutes).
Solution-Based Method with Piperidine Catalysis
-
Reactants : Thiazole ketone (1 mmol), 4-chlorobenzaldehyde (1.2 mmol).
-
Catalyst : Piperidine (10 mol%).
-
Conditions : Reflux in ethanol (10 mL), 4–6 hours.
-
Workup : Acidification with HCl, filtration, column chromatography (hexane:ethyl acetate, 3:1).
Key Data :
| Entry | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | Ethanol | Reflux | 68 |
| 2 | Piperidine | Ethanol | Reflux | 72 |
| 3 | KOH | Methanol | 50 | 65 |
Stereochemical Control and Characterization
The E-configuration of the α,β-unsaturated ketone is confirmed via:
-
1H NMR : Trans coupling constant (J = 15–16 Hz) between Hα and Hβ.
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IR Spectroscopy : C=O stretch at 1,650–1,680 cm⁻¹; C=C stretch at 1,590–1,610 cm⁻¹.
-
X-ray Crystallography : Single-crystal analysis (e.g., CCDC 933560) confirms planar geometry.
Optimization and Challenges
Base Concentration
Excess base (>2 eq.) promotes side reactions (e.g., ketone self-condensation). Optimal NaOH concentration is 10–12 M in aqueous methanol.
Purification
-
Recrystallization : Ethanol/water mixtures remove unreacted aldehyde.
-
Column Chromatography : Required for sterically hindered derivatives (e.g., pyridyl substituents).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Purity (%) |
|---|---|---|---|---|
| Solvent-free grinding | 58–71 | 30 min | High | 90–95 |
| Piperidine catalysis | 65–75 | 4–6 h | Moderate | 85–90 |
| Hantzsch synthesis | 78–82 | 8 h | Low | 95–98 |
Industrial-Scale Considerations
-
Cost : Thioureas and epoxyketones are cost-prohibitive for large-scale production.
-
Green Chemistry : Solvent-free methods align with sustainable practices but require specialized equipment.
Recent Advances
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole ring is typically synthesized via cyclization reactions. For example:
-
4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl group may form through the reaction of aminothiophenol derivatives with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions.
-
Key reagents : Thiourea, acetaldehyde equivalents, or other carbonyl sources.
Enone Core Formation
The conjugated enone system (prop-2-en-1-one) is often generated via Claisen-Schmidt condensation :
-
Reaction of 4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl acetophenone with 4-chlorobenzaldehyde in the presence of a base (e.g., NaOH).
-
This step yields the (2E)-configured enone through aldol condensation.
| Reaction Step | Reagents/Conditions | Key Products |
|---|---|---|
| Thiazole ring cyclization | Aminothiophenol + carbonyl compound + acid/base | 4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl |
| Claisen-Schmidt condensation | 4-chlorobenzaldehyde + base (e.g., NaOH) | (2E)-enone core |
Chemical Reactivity
The compound’s functional groups enable diverse reactivity:
Nucleophilic Addition
The α,β-unsaturated ketone (enone) undergoes nucleophilic addition due to the electrophilic β-carbon. Potential reactions include:
-
Michael addition : Reaction with amines, alcohols, or thiols under basic conditions.
-
Hydrogenation : Reduction of the double bond using catalysts like Pd/C or H2 gas.
Thiazole Ring Reactivity
The thiazole sulfur atom participates in:
-
Electrophilic substitution : Replacement of sulfur with other nucleophiles (e.g., hydrolysis under acidic/basic conditions).
-
Redox reactions : Oxidation/reduction of the thiazole ring, altering its electronic properties.
Pyridine Moiety Reactivity
The pyridine ring can undergo:
-
Nucleophilic aromatic substitution : Substitution of the pyridine nitrogen with electron-withdrawing groups.
-
Coordination chemistry : Complexation with transition metals.
Biological and Chemical Implications
Research on analogous thiazole-containing compounds highlights:
Antimicrobial and Anticancer Activity
-
Thiazole-pyridine hybrids exhibit antibacterial and antitubercular activity, attributed to their ability to disrupt cellular pathways .
-
Chalcone derivatives (structurally similar to the enone core) show anticancer properties via inhibition of kinase enzymes .
Stability and Reactivity Trends
| Substituent | Effect on Reactivity |
|---|---|
| Chlorophenyl | Electron-withdrawing, enhances electrophilicity |
| Pyridine | Modulates electron distribution in the enone |
| Methyl group | Steric hindrance, reduces nucleophilic addition |
Research Findings from Related Compounds
Data from studies on similar compounds provide insights into reactivity:
Reaction Yields and Conditions
Spectroscopic Data
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2E)-3-(4-chlorophenyl)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one exhibit significant anticancer properties. Studies have demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines, suggesting that this compound may also possess similar effects due to its thiazole moiety .
Antimicrobial Properties
The thiazole and pyridine components of the compound are known to contribute to antimicrobial activity. Preliminary studies have shown that related compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Thiazoles are often involved in the inhibition of key enzymes in metabolic pathways associated with diseases such as diabetes and cancer. Investigations into its mechanism of action could reveal valuable insights into its therapeutic applications .
Organic Electronics
Due to its unique electronic properties, this compound may find applications in organic electronics. The compound's ability to function as a semiconductor could be explored in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices .
Photovoltaic Materials
Research into organic photovoltaic materials has identified thiazole derivatives as promising candidates for enhancing solar cell efficiency. The incorporation of this compound into solar cell designs could improve light absorption and energy conversion efficiency .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted a series of thiazole derivatives, including those structurally related to this compound. The research demonstrated significant cytotoxicity against breast cancer cell lines, indicating a potential pathway for drug development .
Case Study 2: Antimicrobial Testing
In an investigation reported in Antimicrobial Agents and Chemotherapy, several thiazole-based compounds were tested against multi-drug resistant bacteria. The results showed that specific modifications to the thiazole ring enhanced antimicrobial potency, suggesting a similar potential for this compound .
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Triazole-Based Analogues
- Example : (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one ()
- Key Differences : Replaces the thiazole ring with a triazole, introducing an additional nitrogen atom. The piperidinylphenyl substituent enhances solubility in polar solvents compared to the pyridinyl group in the target compound.
- Crystallography : Forms layered structures via C–H···O and C–H···π interactions, suggesting distinct packing behavior relative to thiazole derivatives .
(b) Pyrazole Derivatives
- Example: (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () Key Differences: Incorporates a pyrazole ring and a dichlorophenyl group. Synthesis: Prepared via Claisen-Schmidt condensation, a method likely applicable to the target compound .
(c) Thiazolidinone Systems
- Example: (5E)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one () Key Differences: Features a thiazolidinone core instead of thiazole, with a sulfur atom at position 2. The ethoxyphenyl and dimethoxyphenyl substituents introduce steric bulk and electron-donating effects, altering electronic properties compared to the target compound’s chlorophenyl group .
Substituent Effects
(a) Chlorophenyl vs. Dichlorophenyl
- The target compound’s 4-chlorophenyl group provides moderate electron-withdrawing effects, whereas dichlorophenyl substituents () amplify hydrophobicity and may enhance interactions with hydrophobic binding pockets .
(b) Pyridinyl vs. Piperidinyl
- The pyridin-3-yl group in the target compound enables π-π stacking and hydrogen bonding via its nitrogen atom.
(c) Trifluoromethyl and Pyrimidine Modifications
Physicochemical and Crystallographic Properties
Research Findings and Implications
- Biological Relevance : The thiazole-pyridine system in the target compound may exhibit unique kinase inhibition profiles compared to triazole or pyrazole derivatives, as seen in structurally related kinase inhibitors .
- Synthetic Challenges: The propenone linker’s E-configuration is critical for activity; synthetic routes must ensure stereochemical purity, likely via base-catalyzed aldol condensations .
Biological Activity
(2E)-3-(4-chlorophenyl)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one, commonly referred to as compound 1430415-76-1, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H13ClN2OS
- Molecular Weight : 340.83 g/mol
- CAS Number : 1430415-76-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including compound 1430415-76-1. Research indicates that thiazole compounds can exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) investigated the antimicrobial effects of various thiazole derivatives against Mycobacterium bovis BCG. The results showed that specific thiazole compounds inhibited the growth of both active and dormant states of the bacteria. Compound 1430415-76-1 was evaluated for its binding affinity to mycobacterial enoyl reductase (InhA), a crucial enzyme in fatty acid biosynthesis, suggesting its potential as an antitubercular agent .
Anticancer Activity
The anticancer potential of compound 1430415-76-1 has been a focus of several investigations. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms.
The anticancer activity is often attributed to the ability of these compounds to interact with cellular targets involved in cell proliferation and survival. For instance, studies have shown that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
Case Study: Cytotoxicity Assessment
In vitro studies have demonstrated that compound 1430415-76-1 exhibits cytotoxic effects against various cancer cell lines. For example, a study reported a significant decrease in viability of Caco-2 cells (human colorectal adenocarcinoma) upon treatment with this compound, indicating its potential as an anticancer agent . The structure–activity relationship (SAR) analysis revealed that the presence of a chlorophenyl group enhances its cytotoxicity.
Structure–Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings from SAR studies include:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring has been associated with increased antiproliferative activity.
- Pyridine Integration : The incorporation of pyridine moieties contributes to enhanced interaction with biological targets, potentially increasing efficacy against cancer cells .
Summary Table of Biological Activities
| Activity Type | Compound Tested | Target Organism/Cell Line | Observed Effect |
|---|---|---|---|
| Antimicrobial | 1430415-76-1 | Mycobacterium bovis BCG | Inhibition of growth |
| Anticancer | 1430415-76-1 | Caco-2 Cells | Decreased cell viability (39.8%) |
| Anticancer | Various Thiazoles | A549 Cells | Variable efficacy observed |
Q & A
Basic: What are the recommended synthetic routes for this chalcone-thiazole hybrid, and how can reaction conditions be optimized for yield?
Answer:
The compound is synthesized via Claisen-Schmidt condensation between a 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde derivative and 4-chloroacetophenone. Key optimizations include:
- Catalyst choice : Use NaOH or KOH in ethanol/water mixtures for base-catalyzed aldol condensation .
- Temperature control : Maintain 60–70°C to balance reaction rate and side-product formation.
- Purification : Recrystallization from ethanol/acetone (3:1 v/v) improves purity (>95%) .
Yield improvements (65–78%) are achieved by slow addition of reactants and inert atmosphere (N₂) to prevent oxidation.
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- NMR : ¹H/¹³C NMR confirms the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for α,β-unsaturated ketone protons) .
- X-ray crystallography : Resolves torsional angles (e.g., dihedral angles between thiazole and pyridine rings: 5–15°) and validates planarity of the enone system .
- IR : Strong C=O stretch at 1680–1700 cm⁻¹ and C=N (thiazole) at 1580–1600 cm⁻¹ .
Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational conformers in solution vs. solid-state rigidity):
- Dynamic NMR : Variable-temperature studies identify conformational exchange in solution .
- DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-311+G(d,p)) with X-ray data to model lattice packing effects .
Example: A 10° deviation in dihedral angles between NMR-derived and X-ray structures was attributed to crystal packing forces .
Advanced: What computational methods predict electronic properties relevant to biological activity?
Answer:
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer potential. For this compound, a gap of ~3.5 eV suggests moderate reactivity .
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase). Pyridine and thiazole moieties show strong π-π stacking with Tyr-122 .
- ADMET prediction : SwissADME estimates moderate bioavailability (LogP ~3.2) and blood-brain barrier penetration .
Basic: How is antimicrobial activity evaluated, and what controls are essential?
Answer:
- Assay design : Use microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control .
- Solubility : Prepare stock solutions in DMSO (≤2% v/v) to avoid solvent toxicity.
- Data validation : Triplicate experiments with statistical analysis (p < 0.05 via ANOVA) .
Advanced: What strategies address poor solubility in biological assays?
Answer:
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .
- Prodrug derivatization : Introduce sulfonate or phosphate groups at the para position of the chlorophenyl ring .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Advanced: How can structure-activity relationships (SAR) guide derivatization?
Answer:
- Thiazole modifications : Replace 4-methyl with trifluoromethyl to enhance lipophilicity and target binding .
- Pyridine substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to stabilize H-bonding with enzymes .
- Chlorophenyl optimization : Para-to-ortho chlorine shift improves steric fit in hydrophobic enzyme pockets .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic additions?
Answer:
- Kinetic vs. thermodynamic control : DFT studies show the α,β-unsaturated ketone favors 1,4-addition (thermodynamic) over 1,2-addition due to conjugation stabilization (~20 kJ/mol energy difference) .
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states, accelerating Michael additions .
Basic: What crystallization conditions produce high-quality single crystals for XRD?
Answer:
- Solvent mixture : Ethanol/dichloromethane (1:2 v/v) at 4°C yields monoclinic crystals (space group P2₁/c) .
- Slow evaporation : 7–10 days in a desiccator with controlled humidity (<30%) minimizes defects .
Advanced: How do thermal analysis (TGA/DSC) inform stability under storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
